Lipophilicity Control: Lower Predicted LogP for Enhanced Aqueous Solubility Relative to Non-Fluorinated Analog
The 2-fluoro substituent in 2-fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline reduces the compound's predicted lipophilicity (XLogP3-AA = 1.7) compared to its non-fluorinated analog 2-(tetrahydro-2H-pyran-4-yloxy)aniline (LogP = 2.41) [REFS-1, REFS-2]. This difference of 0.71 log units corresponds to an approximately 5-fold higher preference for aqueous phase over organic phase, which can translate into improved aqueous solubility and potentially more favorable pharmacokinetic profiles for derived drug candidates [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 2-(Tetrahydro-2H-pyran-4-yloxy)aniline: LogP = 2.41 |
| Quantified Difference | ΔLogP = -0.71 (target more hydrophilic) |
| Conditions | Predicted values using XLogP3-AA algorithm (target) vs. experimental or predicted LogP (comparator) |
Why This Matters
Lower lipophilicity is often associated with reduced non-specific binding, lower risk of CYP inhibition, and improved developability in drug discovery programs.
- [1] Chemsrc. (2018). 2-(4-Tetrahydro-2H-pyran-4-yloxy)aniline. CAS 898289-35-5. View Source
- [2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
